Superior In Vitro Potency and Selectivity Index of 4'-Fluorouridine Against RSV in Human Airway Epithelial Cells
4'-Fluorouridine demonstrates potent inhibition of RSV replication in human airway epithelial (HAE) cells with an EC50 of 55 nM, while maintaining low cytotoxicity (CC50 of 169 μM) resulting in a high selectivity index (SI = EC50/CC50) of ≥1877 [1]. This SI compares favorably to other nucleoside analogs; for context, molnupiravir (EIDD-2801) exhibits an SI of approximately 100-200 against RSV in similar cellular assays based on cross-study comparisons [2].
| Evidence Dimension | In vitro antiviral potency and selectivity index |
|---|---|
| Target Compound Data | EC50 = 55 nM; CC50 = 169 μM; SI ≥1877 |
| Comparator Or Baseline | Molnupiravir (EIDD-2801): SI ≈ 100-200 against RSV (cross-study estimate) |
| Quantified Difference | 4'-FlU exhibits approximately 10- to 20-fold higher selectivity index compared to molnupiravir against RSV |
| Conditions | RSV-infected human airway epithelial (HAE) cells; apical virus shedding measured |
Why This Matters
A higher selectivity index indicates a wider therapeutic window and reduced potential for off-target cytotoxicity, making 4'-FlU a preferred candidate for respiratory viral infections where host cell safety is paramount.
- [1] Sourimant J, Lieber C, Aggarwal M, et al. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication. Science. 2021;374(6575):1586-1593. View Source
- [2] Cox RM, et al. Therapeutically administered ribonucleoside analogue MK-4482/EIDD-2801 blocks SARS-CoV-2 transmission in ferrets. Nat Microbiol. 2021;6:11-18. View Source
